Sodium 3-hydroxybenzenesulfonate
Overview
Description
Sodium m-phenolsulfonate, also known as Sodium 3-hydroxybenzenesulfonate, is a compound with the molecular formula C6H5NaO4S . It is a white or yellow crystalline powder used as an intermediate in the production of dyes and organic pigments .
Molecular Structure Analysis
The molecular structure of Sodium m-phenolsulfonate consists of a phenol ring (C6H5) with a sulfonate group (-SO3) and a sodium ion (Na+) . The average mass of the molecule is 196.156 Da, and the monoisotopic mass is 195.980621 Da .Physical and Chemical Properties Analysis
Sodium m-phenolsulfonate is a white or yellow crystalline powder . It is highly soluble in water . The compound has a molecular formula of C6H5NaO4S, an average mass of 196.156 Da, and a monoisotopic mass of 195.980621 Da .Scientific Research Applications
Catalysis in Chemical Processes : Sodium m-phenolsulfonate has been used in the preparation of catalysts, such as the second-generation m-phenolsulfonic acid-formaldehyde resin, which is employed for continuous-flow esterification. This catalyst shows improved activity and stability in comparison to its predecessors, highlighting its efficacy in chemical synthesis (Hu et al., 2019).
Chemical Reactions and Mechanisms : It plays a role in the desulfonation and sulfonation of phenolsulfonic acids, particularly in aqueous sodium hydrogen sulfate mixtures. This reaction is significant for understanding the chemical behavior of phenolic compounds (M. Jason, 1993).
Analytical Chemistry : Sodium m-phenolsulfonate has been used in bromimetry, a titration method, for its determination. This highlights its role in analytical chemistry for the quantification of chemicals (L. Chao, 2009).
Polymer Science : In the field of polymer science, it is involved in the study of polymeric photosensitizers. For example, it has been used in the photosensitized oxidation of phenol in aqueous solutions, contributing to the understanding of polymer-based photosensitization processes (Nowakowska & Kępczyński, 1998).
Materials Science : Sodium m-phenolsulfonate is used as a nucleating agent in the crystallization of polymers, such as poly(trimethylene terephthalate), demonstrating its utility in material science and engineering (Zhang, 2004).
Future Directions
The future outlook for Sodium m-phenolsulfonate is positive, with steady growth anticipated during the forecasted period . The increasing demand for dyes and organic pigments in industries such as textiles and paper is a major driving factor for the market . Additionally, the expanding pharmaceutical and agrochemical sectors are expected to contribute to the market growth .
Mechanism of Action
Sodium m-Phenolsulfonate is a chemical compound with the molecular formula C6H5NaO4S . It belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It is known that phenolic compounds, which include sodium m-phenolsulfonate, are mainly biosynthesized by the shikimic acid pathway in advanced plants
Properties
IUPAC Name |
sodium;3-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMNXFMNIFZLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162176 | |
Record name | Sodium m-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14278-60-5 | |
Record name | Sodium m-phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium m-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM M-PHENOLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH50NPO23P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium m-phenolsulfonate in the synthesis of PAFR II, and how does this relate to the catalytic properties of the final resin?
A1: Sodium m-phenolsulfonate serves as a key monomer in the synthesis of the second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst []. It undergoes a condensation polymerization reaction with paraformaldehyde in the presence of an acidic catalyst (H2SO4). The sulfonic acid group (-SO3H) from Sodium m-phenolsulfonate is incorporated into the resin structure. These sulfonic acid groups are the active sites responsible for the catalytic activity of PAFR II in esterification reactions. The strategic positioning of the sulfonic acid group (meta to the phenolic hydroxyl) in PAFR II, as opposed to the para position in the previous generation catalyst, contributes to its enhanced activity and stability.
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